molecular formula C8H7N3O2 B3030045 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 858340-99-5

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B3030045
CAS No.: 858340-99-5
M. Wt: 177.16
InChI Key: UPRUTDKRTCKORV-UHFFFAOYSA-N
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Description

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer .

Biochemical Analysis

Biochemical Properties

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with tumor growth and progression.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, the compound significantly inhibits the migration and invasion of these cancer cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in regulating cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the FGFRs and inhibiting their activity. This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are critical for cell proliferation, survival, and migration, and their inhibition leads to the anti-cancer effects observed with this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its inhibitory effects on FGFRs are sustained over extended periods. Long-term studies have shown that the compound can maintain its anti-proliferative and pro-apoptotic effects on cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects have been observed, including weight loss and mild hepatotoxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites . These metabolic processes are essential for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight . These factors determine its localization and accumulation in target tissues, which are critical for its therapeutic action.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs. The compound’s activity is influenced by its ability to reach and bind to these receptors, which are located on the cell membrane . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate can lead to the formation of the pyrrolo[2,3-b]pyridine core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a valuable compound in the development of targeted cancer therapies.

Properties

IUPAC Name

5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRUTDKRTCKORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677514
Record name 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858340-99-5
Record name 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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